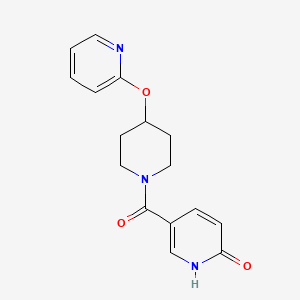![molecular formula C20H21N3O4 B2591288 1-(4-Acetylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894018-90-7](/img/structure/B2591288.png)
1-(4-Acetylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Acetylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, also known as AMPPU, is a synthetic compound that has been widely used in scientific research to understand its mechanism of action and biochemical effects. This compound is a potent inhibitor of the enzyme, fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids, such as anandamide.
科学的研究の応用
Inhibitory Activity and Chemical Synthesis
- Urea derivatives have been explored for their inhibitory activities against specific enzymes and receptors, indicating their potential in therapeutic applications. For example, diaryl phosphonate esters, including urea derivatives with specific substitutions, show potent inhibitory activity against dipeptidyl peptidase IV (DPP IV), an enzyme implicated in glucose metabolism and diabetes management. These compounds exhibit low cytotoxicity and favorable in vivo properties, making them valuable for further biological function studies and therapeutic applications (Belyaev et al., 1999).
Material Science and Chemistry
- Urea derivatives have also been investigated for their roles in material science, such as in the synthesis of new chalcone single crystals. These materials exhibit nonlinear optical properties, which are crucial for optoelectronic applications. The research into the structural and optical properties of these compounds highlights their potential for developing materials with high nonlinear optical efficiency and good thermal stability (Kumar et al., 2012).
Anticancer and Enzyme Inhibition
- The anticancer potential of urea derivatives is another area of significant interest. Synthesis and biological evaluation of new series of urea derivatives have demonstrated potent antiproliferative effects on various cancer cell lines. These findings indicate the utility of urea derivatives as scaffolds for developing novel anticancer agents, highlighting their role in inhibiting key pathways involved in cancer cell proliferation (Feng et al., 2020).
特性
IUPAC Name |
1-(4-acetylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13(24)14-6-8-15(9-7-14)21-20(26)22-16-10-19(25)23(12-16)17-4-3-5-18(11-17)27-2/h3-9,11,16H,10,12H2,1-2H3,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFQOWUHJGPSGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-Adamantyl)ethyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B2591207.png)
![9-(4-fluorophenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2591209.png)


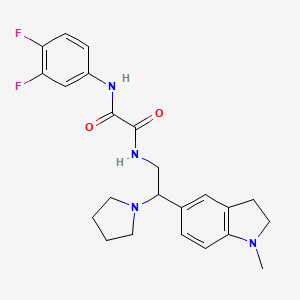

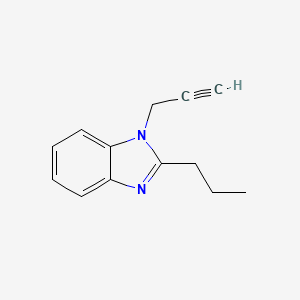
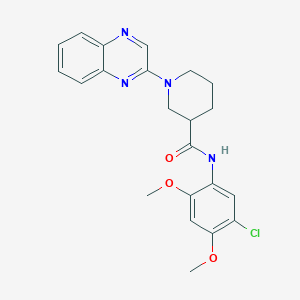
![(1R,3R,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2591219.png)
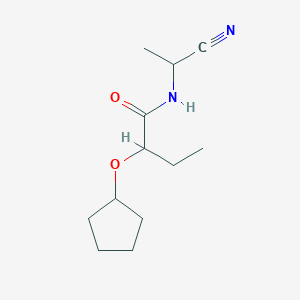

![N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2591222.png)

